4-Methoxy-3-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported, which is amenable to a broad range of nitrogen nucleophiles .Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-methylbenzenesulfonamide is C8H11NO3S. The average mass is 201.243 Da and the monoisotopic mass is 201.045959 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions of 4-Methoxy-3-methylbenzenesulfonamide .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-3-methylbenzenesulfonamide is 201.25 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The rotatable bond count is 2 .Scientific Research Applications
Synthesis and Spectroscopic Studies
- The synthesis and preliminary spectroscopic study of analogues of 4-Methoxy-3-methylbenzenesulfonamide, focusing on their application as fluorophores for Zn(II), have been explored. These compounds exhibit a bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II) and form fluorescent complexes, indicating potential applications in fluorescence-based detection systems (Kimber et al., 2003).
Applications in Photodynamic Therapy and Cancer Treatment
- Research on zinc phthalocyanine derivatives substituted with 4-Methoxy-3-methylbenzenesulfonamide groups has revealed their potential for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable as Type II photosensitizers (Pişkin et al., 2020).
Electrochemical and Spectroelectrochemical Properties
- The synthesis and characterization of novel metallophthalocyanines, including 4-Methoxy-3-methylbenzenesulfonamide derivatives, have been conducted. These compounds show distinct electrochemical and spectroelectrochemical behaviors, which can be leveraged in various scientific and industrial applications (Kantekin et al., 2015).
Structural Characterization and Molecular Interactions
- The structural characterizations of compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide have been studied, revealing insights into their supramolecular architecture. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (Rodrigues et al., 2015).
Enzyme Inhibitory Studies for Therapeutic Applications
- N-(4-Methoxyphenethyl)-4-methylbenzensulfonamides have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, indicating potential applications in Alzheimer’s disease treatment (Abbasi et al., 2018).
Computational Studies on Molecular Properties
- Computational approaches have been used to analyze the molecular properties of 4-Methoxy-3-methylbenzenesulfonamide derivatives. Such studies aid in predicting the stability, reactivity, and potential applications of these molecules (Karakaya et al., 2015).
Drug Development and Synthesis
- Studies on the synthesis and structural characterization of 4-Methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, a derivative of 4-Methoxy-3-methylbenzenesulfonamide, contribute to the development of HIV-1 infection prevention drugs (Cheng De-ju, 2015).
Antibacterial and Anti-Inflammatory Applications
- Research on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, related to 4-Methoxy-3-methylbenzenesulfonamide, has shown promising antibacterial properties and potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antitumor and Anticancer Properties
- Sulfonamide-focused libraries, including compounds related to 4-Methoxy-3-methylbenzenesulfonamide, have been evaluated for their antitumor properties. Some derivatives have shown significant cell cycle inhibition and have progressed to clinical trials, indicating their potential in cancer treatment (Owa et al., 2002).
Crystallographic and Supramolecular Studies
- The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insights into the molecular structure and potential applications in various fields of research (Stenfors & Ngassa, 2020).
Spectroscopic Investigation and Electronic Properties
- Syntheses and spectroscopic investigations of sulfonamide derivatives, including 4-Methoxy-3-methylbenzenesulfonamide, help in understanding their electronic properties and potential applications in materials science (Mahmood et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
4-methoxy-3-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBICXRDBQXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357226 | |
Record name | 4-methoxy-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylbenzenesulfonamide | |
CAS RN |
84910-99-6 | |
Record name | 4-Methoxy-3-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84910-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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